molecular formula C5H6BrN3 B13033801 (2-Bromopyrimidin-4-yl)methanamine

(2-Bromopyrimidin-4-yl)methanamine

Cat. No.: B13033801
M. Wt: 188.03 g/mol
InChI Key: SHSVWMFGFNVTJR-UHFFFAOYSA-N
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Description

(2-Bromopyrimidin-4-yl)methanamine is an organic compound with the molecular formula C5H6BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 2-position and an amine group at the 4-position of the pyrimidine ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromopyrimidin-4-yl)methanamine typically involves the bromination of pyrimidine derivatives followed by amination. One common method includes the reaction of 2-bromopyrimidine with formaldehyde and ammonia under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: (2-Bromopyrimidin-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives such as pyrimidine N-oxides.

    Reduction Products: Reduced derivatives like pyrimidine amines.

Scientific Research Applications

(2-Bromopyrimidin-4-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromopyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. The bromine atom and the amine group allow it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. This compound can interfere with various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Uniqueness: (2-Bromopyrimidin-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a versatile compound in research and industry .

Properties

Molecular Formula

C5H6BrN3

Molecular Weight

188.03 g/mol

IUPAC Name

(2-bromopyrimidin-4-yl)methanamine

InChI

InChI=1S/C5H6BrN3/c6-5-8-2-1-4(3-7)9-5/h1-2H,3,7H2

InChI Key

SHSVWMFGFNVTJR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1CN)Br

Origin of Product

United States

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